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molecular formula C11H10FNO3 B8767480 Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate

Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate

Cat. No. B8767480
M. Wt: 223.20 g/mol
InChI Key: RBUHGUJRIYFORC-UHFFFAOYSA-N
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Patent
US08030321B2

Procedure details

To a solution of 2,5-difluoro-benzonitrile (10 g, 72.0 mmol) in DMF (200 mL) was added hydroxy-acetic acid ethyl ester (8.6 mL, 86.4 mmol) followed by K2CO3 (43.7 g, 316 mmol). After 24 h at 100° C., the reaction mixture was diluted with 1 N NaOH (200 mL) and extracted with CH2Cl2 (3×150 mL). The combined organic layers were washed with 1 N NaOH (100 mL), dried, and concentrated to afford the desired product (3.35 g, 21%). 1H NMR (CDCl3): 7.39 (dd, J=9.0, 4.0 Hz, 1H), 7.21-7.15 (m, 2H), 4.90 (s, 2H), 4.45 (q, J=7.1 Hz, 2H), 1.47 (t, J=7.1 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
43.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[CH2:11]([O:13][C:14](=[O:17])[CH2:15][OH:16])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.[OH-].[Na+]>[CH2:11]([O:13][C:14]([C:15]1[O:16][C:2]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=2[C:4]=1[NH2:5])=[O:17])[CH3:12] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)F
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)OC(CO)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
43.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N NaOH (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(C1N)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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